![molecular formula C11H10F3N3O B2516239 N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 672950-85-5](/img/structure/B2516239.png)

N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

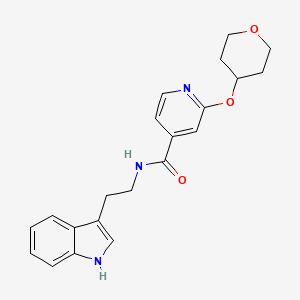

The compound "N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic or heteroaromatic moieties with acetic acid or its derivatives. For instance, N-substituted acetamidines and 2-methylimidazole derivatives were synthesized and evaluated as Nitric Oxide Synthase (NOS) inhibitors, indicating that similar synthetic strategies could be applicable for the target compound . Additionally, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives involved alkylation reactions in a dimethylformamide environment with potassium carbonate, suggesting that alkylation could be a key step in the synthesis of the target compound as well .

Molecular Structure Analysis

Molecular modeling studies have been used to understand the effects of structural modifications on the selectivity of designed inhibitors toward different NOS isoforms . This approach could be applied to the target compound to predict its binding affinity and selectivity towards biological targets. X-ray analysis has been employed to confirm the structure of related compounds, which is a technique that could also be used to elucidate the molecular structure of "N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide" .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For example, the lactam group in pyrimido[1,2-a]benzimidazoles was found to be less stable in tetrahydro series than in dihydro compounds, leading to cleavage under certain conditions . This information could be relevant when considering the stability and reactivity of the lactam group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, revealing that hydrogen bonding interactions play a significant role in their assembly and properties . These findings could be extrapolated to predict the properties of "N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide", which may also form specific hydrogen bonding interactions due to its amide group.

Applications De Recherche Scientifique

1. Synthesis and Characterization

- A study on the synthesis and NMR characterization of a novel oxadiazole derivative containing a benzimidazole moiety, which is structurally similar to N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, provided insights into the molecular properties of such compounds (Li Ying-jun, 2012).

2. Antibacterial Activity

- Another research focused on synthesizing and characterizing compounds with benzimidazole bases, including derivatives of N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).

3. Antimicrobial Properties

- Research on the green synthesis of N-substituted benzimidazoles, including compounds structurally related to the target molecule, revealed promising antimicrobial properties, especially against Methicillin Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

4. Antiviral Activity

- Studies on the synthesis of 2-thiobenzimidazole derivatives, similar in structure to the target compound, showed some activity against the hepatitis C virus, highlighting its potential application in antiviral drug development (B. G. Youssif et al., 2016).

5. Molecular Docking Studies

- Research involving the synthesis of benzimidazole derivatives and their interaction with Tyrosine-protein kinase JAK2, similar to the compound , indicated potential applications in studying protein-ligand interactions (J. Sebhaoui et al., 2020).

6. Anti-inflammatory Activity

- A study synthesized and characterized various benzimidazole derivatives, including compounds similar to the target molecule, and evaluated their anti-inflammatory activity, suggesting their potential use in developing anti-inflammatory drugs (R. Bhor, K. Sable, 2022).

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O/c1-15-9(18)6-17-8-5-3-2-4-7(8)16-10(17)11(12,13)14/h2-5H,6H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMSKSIPWKBGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)

![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)

![N-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2516166.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2516168.png)

![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2516174.png)

![4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2516176.png)